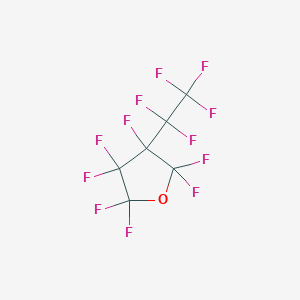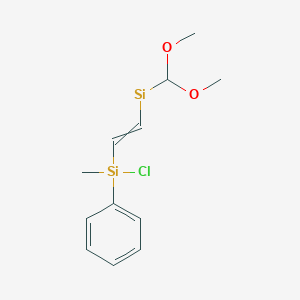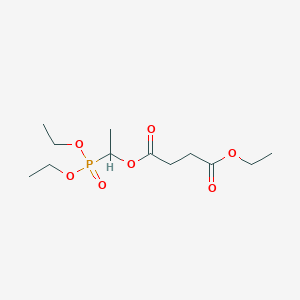
S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate: is an organic compound that belongs to the class of carbothioates This compound features a benzene ring substituted with a pentyl group and a hexyl group, connected through a carbothioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate typically involves the reaction of 4-pentylphenol with 4-hexylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carbothioate by treatment with a thiol reagent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether, using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioate group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, this compound can be used to study the interactions of carbothioates with biological molecules. It may serve as a model compound to understand the behavior of similar structures in biological systems.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a candidate for drug design and synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
- S-(4-Pentylphenyl) 4-heptylbenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-butylbenzene-1-carbothioate
- S-(4-Pentylphenyl) 4-nonylbenzene-1-carbothioate
Comparison: Compared to these similar compounds, S-(4-Pentylphenyl) 4-hexylbenzene-1-carbothioate has a unique balance of hydrophobic and hydrophilic properties due to the specific length of its alkyl chains. This balance can influence its solubility, reactivity, and interactions with other molecules, making it distinct in its applications and behavior.
Properties
CAS No. |
61518-80-7 |
|---|---|
Molecular Formula |
C24H32OS |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
S-(4-pentylphenyl) 4-hexylbenzenecarbothioate |
InChI |
InChI=1S/C24H32OS/c1-3-5-7-9-11-20-12-16-22(17-13-20)24(25)26-23-18-14-21(15-19-23)10-8-6-4-2/h12-19H,3-11H2,1-2H3 |
InChI Key |
CAIDUKVZXLTUJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(2-Ethyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14574863.png)
![2-[(1-Chloropropan-2-yl)oxy]-4-(2,4-dichlorophenoxy)-1-nitrobenzene](/img/structure/B14574881.png)
![6-Oxo-6-[(propan-2-yl)oxy]hexa-2,4-dienoate](/img/structure/B14574889.png)
methyl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14574892.png)
![1-Butanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14574895.png)




